molecular formula C20H19BiCl2O2 B14217756 Bismuth, dichlorobis(4-methoxyphenyl)phenyl- CAS No. 823213-30-5

Bismuth, dichlorobis(4-methoxyphenyl)phenyl-

Cat. No.: B14217756
CAS No.: 823213-30-5
M. Wt: 571.2 g/mol
InChI Key: PLKSDHNDRUWZBF-UHFFFAOYSA-L
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Description

Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is an organobismuth compound characterized by the presence of bismuth bonded to two chlorine atoms and three phenyl groups, two of which are substituted with methoxy groups This compound is part of a broader class of organobismuth compounds known for their unique structural and reactivity properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bismuth, dichlorobis(4-methoxyphenyl)phenyl- typically involves the reaction of bismuth trichloride with 4-methoxyphenylmagnesium bromide and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The general reaction scheme is as follows:

BiCl3+2C6H4(OMe)MgBr+C6H5MgBrBi(C6H4(OMe))2(C6H5)Cl2+3MgBrCl\text{BiCl}_3 + 2 \text{C}_6\text{H}_4(\text{OMe})\text{MgBr} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi}(\text{C}_6\text{H}_4(\text{OMe}))_2(\text{C}_6\text{H}_5)\text{Cl}_2 + 3 \text{MgBrCl} BiCl3​+2C6​H4​(OMe)MgBr+C6​H5​MgBr→Bi(C6​H4​(OMe))2​(C6​H5​)Cl2​+3MgBrCl

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bismuth, dichlorobis(4-methoxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups.

Scientific Research Applications

Bismuth, dichlorobis(4-methoxyphenyl)phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential antimicrobial properties, particularly against drug-resistant bacteria.

    Medicine: Explored for its therapeutic potential in treating infections and as a component in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including catalysts and nanocomposites.

Mechanism of Action

The mechanism of action of bismuth, dichlorobis(4-methoxyphenyl)phenyl- involves its interaction with biological molecules and cellular structures. In antimicrobial applications, it is believed to inhibit enzyme activity, disrupt cellular iron metabolism, and induce oxidative stress in target organisms. These actions collectively contribute to its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Bismuth, dichlorobis(4-chlorophenyl)phenyl-
  • Bismuth, dichlorobis(4-methylphenyl)phenyl-
  • Bismuth, dichlorobis(4-nitrophenyl)phenyl-

Uniqueness

Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy groups can enhance its solubility in organic solvents and potentially modify its biological activity compared to other similar compounds.

Properties

CAS No.

823213-30-5

Molecular Formula

C20H19BiCl2O2

Molecular Weight

571.2 g/mol

IUPAC Name

dichloro-bis(4-methoxyphenyl)-phenylbismuth

InChI

InChI=1S/2C7H7O.C6H5.Bi.2ClH/c2*1-8-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2*3-6H,1H3;1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

PLKSDHNDRUWZBF-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=C(C=C3)OC)(Cl)Cl

Origin of Product

United States

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